Enhanced Lipophilicity: LogP Difference of 0.75 vs. Unsubstituted Picolinoyl Chloride
The introduction of the 5‑CF₃ group increases the calculated LogP from 1.46 (2‑pyridinecarbonyl chloride) [2] to 2.21 for the target compound [1]. This ΔLogP of +0.75 indicates a substantially higher partition coefficient, which is critical for membrane permeability and oral bioavailability in drug candidates.
| Evidence Dimension | LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | 2.21 |
| Comparator Or Baseline | 2-Pyridinecarbonyl chloride (picolinoyl chloride): LogP 1.46 |
| Quantified Difference | 0.75 (≈ 5.6‑fold higher partition) |
| Conditions | Calculated values; Chembase and Molbase databases |
Why This Matters
Higher LogP translates directly into better membrane permeability and metabolic stability, making the compound a superior building block for CNS‑penetrant or orally bioavailable drug candidates.
- [1] Chembase. 5-(Trifluoromethyl)pyridine-2-carbonyl chloride – Calculated Properties. Accessed 2026-04-25. View Source
- [2] Molbase. 2-Pyridinecarbonyl chloride – Physicochemical Properties. Accessed 2026-04-25. View Source
